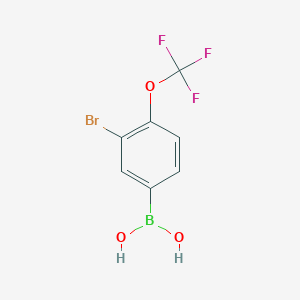
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid, also known as 3-BTFMB, is a boronic acid compound that is widely used in organic synthesis due to its versatile reactivity and broad range of applications. It is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and natural products. In addition, 3-BTFMB has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Synthesis
- Light Emission Enhancement : Neilson et al. (2007) reported that versatile intermediates including a derivative similar to 3-Bromo-4-(trifluoromethoxy)benzeneboronic acid underwent a one-step Suzuki coupling reaction, leading to the formation of new chromophore monomers. These monomers were polymerized to form PFCB polymers with high molecular weights, superb thermal stability, and excellent processability. The study highlighted that copolymerization offers a facile route to tailored emission across the visible spectrum in a linear polymeric system (Neilson et al., 2007).
In Organometallic Synthesis
- Versatile Starting Material : Porwisiak and Schlosser (1996) highlighted the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally related to this compound, as a versatile starting material for organometallic synthesis. This research showcased the preparation of synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
In Analytical Chemistry
- Selective Analysis of Bifunctional Compounds : A study by Poole et al. (1979) described the preparation and chromatographic properties of various electron-capturing boronic acids, including 3,5-di(trifluoromethyl)benzeneboronic acid. This compound was compared with other boronic acids for its application, volatility, sensitivity, and derivative stability, emphasizing its utility in the selective analysis of bifunctional compounds (Poole et al., 1979).
In Chemical Synthesis
- Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the aryne route to 1- and 2-(trifluoromethoxy)naphthalenes, utilizing 1-Bromo-4-(trifluoromethoxy)benzene and related compounds. This method involved generating arynes that could be intercepted in situ with furan, leading to the production of naphthalenes and their derivatives, illustrating a novel approach in chemical synthesis (Schlosser & Castagnetti, 2001).
Wirkmechanismus
Target of Action
3-Bromo-4-(trifluoromethoxy)benzeneboronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Like other organoboron compounds, it is expected to have a relatively stable structure, which could potentially impact its bioavailability .
Result of Action
The primary molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of organic compounds . The cellular effects would depend on the specific compounds produced through this reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C . Additionally, the SM coupling reaction conditions, which are generally mild and tolerant of various functional groups, can also affect the compound’s action .
Eigenschaften
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRZDLYOYDPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)
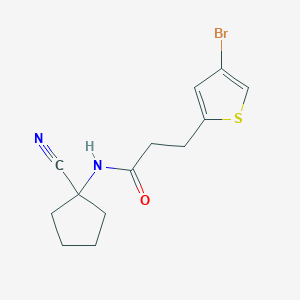
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)

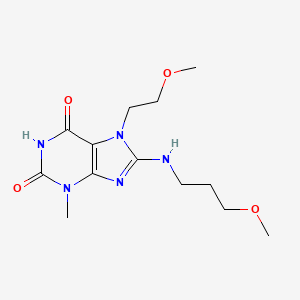
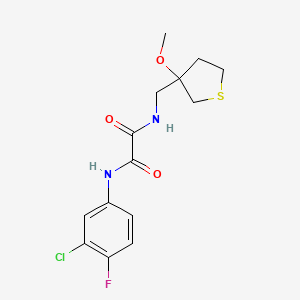
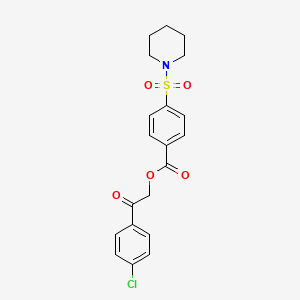
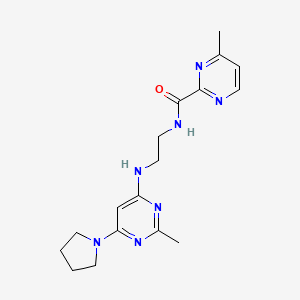
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)
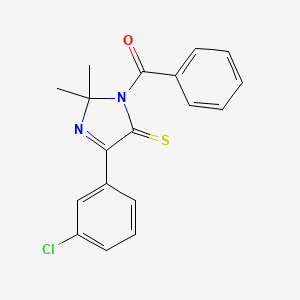
![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)